molecular formula C28H32FNO4 B1282086 Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate CAS No. 375846-25-6

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate

Cat. No.: B1282086
CAS No.: 375846-25-6
M. Wt: 465.6 g/mol
InChI Key: CHEYRYWZYKYUHU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate (CAS: 375846-25-6) is a synthetic intermediate in the production of fluvastatin sodium, a cholesterol-lowering drug. Its molecular formula is C₂₈H₃₂FNO₄, with a molecular weight of 465.56 g/mol . Key physicochemical properties include:

  • LogP: 6.09 (high lipophilicity)
  • Boiling Point: 647.7 ± 55.0 °C
  • Density: 1.1 ± 0.1 g/cm³
  • Refractive Index: 1.552 .

The compound features a conjugated enone system and a tert-butyl ester group, which enhances stability during synthesis. It is primarily used in pharmaceutical manufacturing to streamline the production of fluvastatin sodium via selective aldol condensation and reduction steps .

Properties

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYRYWZYKYUHU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110267
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375846-25-6
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375846-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (6E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate, also known by its CAS number 194934-95-7, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety substituted with a fluorophenyl group and a tert-butyl ester. Its molecular formula is C22H26FNO3C_{22}H_{26}FNO_3 with a molecular weight of approximately 365.45 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of 15.63 µM, comparable to that of Tamoxifen (IC50 = 10.38 µM) .
  • U-937 and CEM-13 Cell Lines : In these models, the compound demonstrated higher antiproliferative activity than conventional chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells, suggesting that this compound may act as a potent apoptosis inducer in cancer cells.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) such as fluorine at the para position of the aromatic ring has been shown to enhance biological activity. This modification plays a crucial role in increasing the compound's potency against various cancer cell lines .

Data Table: Biological Activity Summary

Cell Line IC50 Value (µM) Mechanism
MCF-715.63Apoptosis induction via caspase activation
U-9370.48Cytotoxicity
CEM-130.19Cytotoxicity
MDA-MB-2312.84Apoptosis induction

Study on Indole Derivatives

A recent study explored various indole derivatives, including this compound. It was found that modifications to the indole structure significantly impacted their anticancer efficacy. The study concluded that compounds with specific substitutions displayed enhanced potency against breast and melanoma cancer cell lines .

Mechanistic Insights

In vitro assays demonstrated that this compound could arrest cell proliferation at the G1 phase of the cell cycle, leading to increased apoptosis through mitochondrial pathways . Flow cytometry analyses confirmed these findings, indicating a robust apoptotic response.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds containing indole structures exhibit anticancer properties. Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuropharmacological Applications

The compound's structural similarity to neurotransmitters suggests possible applications in treating neurological disorders. Investigations into its effects on serotonin receptors have shown promising results.

Case Study: Serotonin Receptor Modulation

In vitro studies have indicated that this compound acts as a selective serotonin reuptake inhibitor (SSRI). This property may position it as a candidate for treating depression and anxiety disorders.

Table 2: Summary of Research Findings

Application AreaFindingsReferences
AnticancerInhibits tumor growth in breast cancer cells
NeuropharmacologyActs as a selective serotonin reuptake inhibitor

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterValue/DescriptionSource
Solvent2-Methyltetrahydrofuran (2-MeTHF)
Temperature-78°C to 0°C
Reaction Yield~85% (improved from 70% with THF)
Solvent Recovery Rate80% (vs. 50% with THF)

This solvent switch from tetrahydrofuran (THF) to 2-MeTHF enhances yield and reduces production costs by improving solvent recovery .

Downstream Reduction to Fluvastatin Diol Ester

The compound undergoes stereospecific reduction to form fluvastatin diol ester (methyl (+)-erythro-3,5-dihydroxy-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]hept-6-enoate):

  • Reducing agents : Triethylborane (Et₃B) and sodium borohydride (NaBH₄).
  • Mechanism : Borane-mediated hydride transfer ensures selective reduction of the β-keto group to a secondary alcohol.

Reaction Outcomes:

ParameterResultSource
Purity>98% after column chromatography
Yield61%

Critical Stability Considerations:

  • The β-keto ester moiety is sensitive to moisture and heat, requiring anhydrous conditions during synthesis .
  • Hygroscopic nature necessitates storage under inert gas (e.g., N₂) .

Solvent Effects on Reaction Efficiency

Comparative studies highlight solvent impacts:

SolventReaction YieldSolvent RecoveryCost Reduction
THF70%50%Baseline
2-MeTHF85%80%>30%

2-MeTHF improves sustainability by reducing extraction steps and enabling direct phase separation post-reaction .

Degradation Pathways

Under acidic or oxidative conditions, the compound undergoes:

  • Ester hydrolysis : Cleavage of the tert-butyl group.
  • Oxidation : Formation of diketone byproducts at the β-keto position.

Thermogravimetric analysis (TGA) shows stability up to 150°C, with decomposition onset at 200°C .

Comparison with Similar Compounds

Fluvastatin Sodium (Active Pharmaceutical Ingredient)

Fluvastatin Sodium (CAS: 93957-55-2) is the sodium salt derivative of the parent compound. Key differences include:

Property Tert-butyl Intermediate Fluvastatin Sodium
Molecular Formula C₂₈H₃₂FNO₄ C₂₄H₂₅FNO₄•Na
Molecular Weight 465.56 g/mol 433.45 g/mol
Functional Groups Tert-butyl ester, enone Sodium carboxylate, dihydroxy groups
Solubility Low (lipophilic) High (due to ionic nature)
LogP 6.09 ~2.5 (estimated)
Primary Use Synthetic intermediate Active pharmaceutical ingredient (API)

Fluvastatin sodium is the bioactive form, optimized for solubility and bioavailability. The tert-butyl intermediate serves as a precursor, with the tert-butyl group acting as a protective moiety during synthesis .

Aldol Intermediate: 7-[3-(4-Fluorophenyl)-1-(1-Methylethyl)-1H-Indol-2-yl]-5-Hydroxy-3-Oxo-6-Heptenoic Acid-1,1-Dimethylethylester

Key distinctions:

  • Structure : Lacks the fully reduced hydroxyl group present in the final tert-butyl intermediate.
  • Role in Synthesis : Requires selective reduction to avoid byproducts, a critical step resolved in improved manufacturing processes .
  • Reactivity : Higher susceptibility to oxidation due to the ketone group.

Structural Analogs and Other Statins

(a) Rosuvastatin Calcium
  • Structure : Contains a pyrimidine ring and sulfonamide group instead of an indole.
  • LogP : ~1.5 (more hydrophilic than fluvastatin).
  • Pharmacokinetics : Longer half-life due to reduced CYP450 metabolism .
(b) Atorvastatin
  • Structure : Pyrrole-based core with fluorophenyl groups.
  • Potency : Higher HMG-CoA reductase inhibition compared to fluvastatin.
(c) Impurity IV of Fluvastatin Sodium
  • Structure: (E,E)-7-[3-(4-fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-4,6-heptadienoic acid (dienoic acid variant).
  • Impact : Reduces drug efficacy and is monitored as a critical impurity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the indole core in this compound, and how can competing side reactions be minimized?

  • The indole moiety can be synthesized via palladium-catalyzed cross-coupling or Fischer indole synthesis. For example, coupling 4-fluorophenylboronic acid derivatives with isopropyl-protected indole precursors may require careful control of temperature and catalyst loading (e.g., Pd(PPh₃)₄) to avoid over-alkylation . Use protecting groups (e.g., tert-butyl esters) for hydroxyl and keto functionalities to prevent undesired oxidation or nucleophilic attack during synthesis .

Q. How can the stereochemistry of the (E)-configured double bond at position 6 be confirmed experimentally?

  • Employ NOESY NMR to assess spatial proximity between protons on C5 (hydroxy group) and C7 (indole substituent). The absence of cross-peaks between these protons supports the trans (E) configuration. Alternatively, compare experimental UV-Vis λmax with computational predictions for conjugated enones .

Q. What analytical techniques are critical for characterizing the tert-butyl ester and hydroxy groups?

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (O-H) stretch at 3200–3600 cm⁻¹.
  • <sup>13</sup>C NMR : Identify tert-butyl carbons (δ ~27–29 ppm) and ester carbonyl (δ ~165–170 ppm). For the hydroxy group, use deuterium exchange or DEPT-135 to distinguish it from other oxygenated carbons .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity in biological systems?

  • The electron-withdrawing fluorine atom enhances the indole ring’s electrophilicity, potentially increasing binding affinity to targets like HMG-CoA reductase (observed in fluvastatin analogs) . Computational modeling (e.g., DFT) can quantify charge distribution, while competitive inhibition assays using radiolabeled substrates (e.g., <sup>3</sup>H-mevalonate) assess biological activity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally similar statin derivatives?

  • Conduct parallel assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare IC50 values. Variables like salt form (e.g., sodium vs. tert-butyl ester) and enantiomeric purity (via chiral HPLC) significantly affect activity . Validate results using orthogonal methods, such as surface plasmon resonance (SPR) for binding kinetics and cell-based assays for functional inhibition .

Q. How can the stability of the 5-hydroxy-3-oxo moiety be optimized under physiological conditions?

  • Evaluate pH-dependent degradation kinetics using LC-MS. At pH > 7, the keto-enol tautomer equilibrium shifts toward enol, increasing susceptibility to oxidation. Stabilization strategies include formulating as a prodrug (e.g., acetylated hydroxy group) or using cyclodextrin encapsulation to shield reactive sites .

Q. What methodologies are effective for analyzing chiral centers in the heptenoate side chain?

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom derivative (e.g., brominated analog) .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic pathways of this compound in vitro?

  • Incubate with liver microsomes (human or rodent) and NADPH cofactors. Monitor metabolites via UPLC-QTOF-MS/MS. Key phase I transformations include tert-butyl ester hydrolysis (yielding carboxylic acid) and indole ring oxidation . Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes involved .

Q. What strategies mitigate toxicity risks during handling, given its acute toxicity classification (Category 4)?

  • Use fume hoods and PPE (gloves, goggles) for all manipulations. For in vivo studies, adhere to OECD Guidelines 423 (acute oral toxicity) and 203 (aquatic toxicity). Ecotoxicity data gaps (e.g., bioaccumulation) require predictive modeling using EPI Suite™ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.